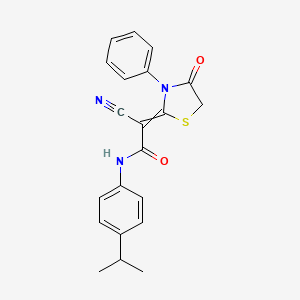
C21H19N3O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H19N3O2S is known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H19N3O2S typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with an aromatic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and reduces the risk of contamination . Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
C21H19N3O2S: undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions involving This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures .
Scientific Research Applications
C21H19N3O2S: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which C21H19N3O2S exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The pathways involved often include signal transduction cascades that regulate cellular functions. Detailed studies using molecular docking and biochemical assays help elucidate these mechanisms .
Comparison with Similar Compounds
C21H19N3O2S: can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14(2)15-8-10-16(11-9-15)23-20(26)18(12-22)21-24(19(25)13-27-21)17-6-4-3-5-7-17/h3-11,14H,13H2,1-2H3,(H,23,26) |
InChI Key |
KMEUNTKKSXKILK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















